molecular formula C19H25N3O3 B2837499 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 565207-47-8

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2837499
CAS No.: 565207-47-8
M. Wt: 343.427
InChI Key: CQWHCAPWCDXTEH-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate specific pathways, leading to its observed effects. Detailed studies are often conducted to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide apart is its specific substitution pattern and the resulting unique chemical properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-14-9-7-8-13(2)16(14)20-15(23)12-22-17(24)19(21-18(22)25)10-5-4-6-11-19/h7-9H,3-6,10-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWHCAPWCDXTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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